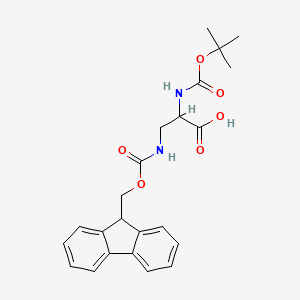![molecular formula C12H15NO B6337168 2-[(Cyclopropylmethyl)ethanimidoyl]phenol CAS No. 680215-03-6](/img/structure/B6337168.png)
2-[(Cyclopropylmethyl)ethanimidoyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Cyclopropylmethyl)ethanimidoyl]phenol, also known as 2-CEMEP, is an organic compound with a wide range of applications in scientific research. It is a cyclic, nitrogen-containing phenol derivative with a cyclopropylmethyl group attached to the nitrogen atom. 2-CEMEP has been studied extensively, and its unique properties make it a valuable tool for a variety of applications, including organic synthesis, biochemistry, and drug development.
Mécanisme D'action
2-[(Cyclopropylmethyl)ethanimidoyl]phenol is believed to act as an inhibitor of certain enzymes, such as proteases, phosphatases, and kinases. It is thought to interact with the active site of the enzyme, preventing it from binding to its substrate. This prevents the enzyme from catalyzing its reaction, thus inhibiting its activity.
Biochemical and Physiological Effects
2-[(Cyclopropylmethyl)ethanimidoyl]phenol has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the activity of certain enzymes, and it has also been found to have antioxidant properties. In addition, 2-[(Cyclopropylmethyl)ethanimidoyl]phenol has been found to have anti-inflammatory and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(Cyclopropylmethyl)ethanimidoyl]phenol has several advantages for laboratory experiments. It is a relatively stable compound and is easy to synthesize and purify. In addition, it is relatively inexpensive and readily available. However, 2-[(Cyclopropylmethyl)ethanimidoyl]phenol is not soluble in water and is not very soluble in organic solvents, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for 2-[(Cyclopropylmethyl)ethanimidoyl]phenol research. It could be further investigated for its potential use in drug development, as it has already been found to be an effective inhibitor of certain enzymes. In addition, it could be studied for its potential effects on other biochemical and physiological processes, such as inflammation and oxidative stress. Finally, it could be used in the development of new synthetic methods or reagents, as it is a relatively stable compound and is easy to synthesize and purify.
Méthodes De Synthèse
2-[(Cyclopropylmethyl)ethanimidoyl]phenol can be synthesized from a variety of starting materials, including cyclopropylmethyl bromide and ethanimidoyl chloride. The reaction is typically performed in a solvent such as dichloromethane or toluene, and a base such as sodium hydroxide is used to promote the reaction. The reaction is typically performed at a temperature of 40-50 °C, and the reaction can be completed in a few hours. The product is then isolated and purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
2-[(Cyclopropylmethyl)ethanimidoyl]phenol has a wide range of applications in scientific research. It has been used in organic synthesis as a reagent in the synthesis of other compounds. It has also been studied for its potential use in drug development, as it has been found to be an effective inhibitor of certain enzymes. In addition, 2-[(Cyclopropylmethyl)ethanimidoyl]phenol has been used in biochemistry to study the structure and function of proteins, and it has been used in the study of cellular processes such as apoptosis and signal transduction.
Propriétés
IUPAC Name |
2-[N-(cyclopropylmethyl)-C-methylcarbonimidoyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9(13-8-10-6-7-10)11-4-2-3-5-12(11)14/h2-5,10,14H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOJKMLYRLAUPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1CC1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Cyclopropylmethyl)ethanimidoyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoroimidazo[1,5-a]pyridine](/img/structure/B6337096.png)
![Spiro[3.4]octan-3-ol](/img/structure/B6337102.png)
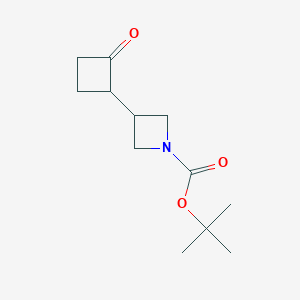
![(7H-Pyrrolo[2,3-d]pyrimidine-4-yl)methanamine hydrochloride; 97%](/img/structure/B6337118.png)
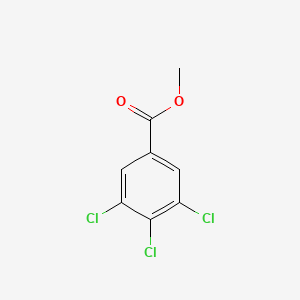
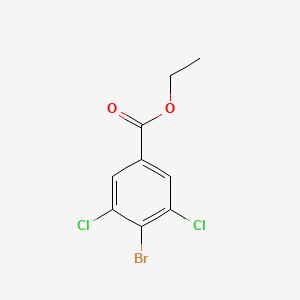
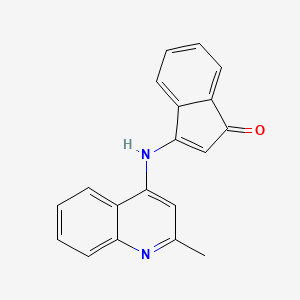
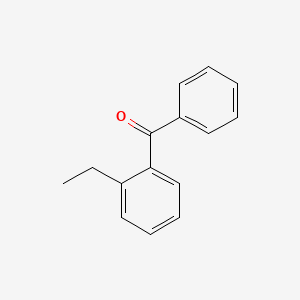

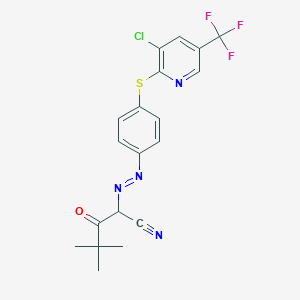

![2,10-Diaza-5-phenyl-9-propyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6337164.png)
![2,3,4,5,10,11-Hexahydro-3,3-dimethyl-11-[4-(1-methylethyl)phenyl]-1-oxo-1H-dibenzo[b,e][1,4]diazepine-7-carboxylic acid](/img/structure/B6337176.png)
